"2H-Thiopyran-2-one, tetrahydro-" basic properties
"2H-Thiopyran-2-one, tetrahydro-" basic properties
The following technical guide is structured to provide an exhaustive analysis of 2H-Thiopyran-2-one, tetrahydro- (commonly referred to as
Technical Monograph: 2H-Thiopyran-2-one, tetrahydro- ( -Thiolactone)
High-Fidelity Synthesis, Reactivity Profiling, and Polythioester Applications
Executive Summary: The Thioester Advantage
In the landscape of biodegradable materials and functionalizable scaffolds, 2H-thiopyran-2-one, tetrahydro- (CAS 1003-42-5) occupies a critical niche. Unlike its oxygen analog (
For drug development professionals, this compound offers two distinct value propositions:
-
Biodegradable Polythioesters (PTEs): It serves as the monomer for PTEs, which exhibit superior thermal properties and chemical recyclability compared to polyesters.
-
Thiol-Click Handles: Upon ring-opening (e.g., via aminolysis), it liberates a free thiol group, enabling subsequent thiol-ene "click" reactions for high-precision bioconjugation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The physicochemical properties of
| Property | Value | Notes |
| IUPAC Name | 2H-Thiopyran-2-one, tetrahydro- | |
| Common Synonyms | ||
| CAS Number | 1003-42-5 | Distinct from 2,5-dimethyltetrahydrofuran (1003-38-9) |
| Molecular Formula | ||
| Molecular Weight | 116.18 g/mol | |
| Boiling Point | 106–107 °C @ 12 Torr | Decomposes at atmospheric pressure near 220°C |
| Density | 1.155 g/cm³ | Significantly denser than water |
| Solubility | Soluble in CH | Hydrolyzes slowly in aqueous buffers |
| Ring Strain | Moderate (~5–10 kJ/mol lower than | Drives ROP but allows stability at RT |
Synthetic Routes & Production
The synthesis of
Pathway A: The Thio-Cyclization Protocol (Primary Route)
This route utilizes 5-bromovaleric acid as the starting material, converting it to the thiol via a thiourea intermediate, followed by acid-catalyzed cyclization.
Mechanism:
-
Nucleophilic Substitution: Thiourea attacks the alkyl bromide (
). -
Hydrolysis: The isothiouronium salt is hydrolyzed to 5-mercaptovaleric acid.
-
Dehydrative Cyclization: Acid-catalyzed intramolecular esterification forms the ring.
Experimental Protocol: Synthesis of -Thiolactone
Self-Validating Step: Monitor the disappearance of the S-H stretch (2550 cm⁻¹) and the shift of the Carbonyl stretch (1700 cm⁻¹ → 1660 cm⁻¹ for thioester) via FTIR.
-
Thiolation: Dissolve 5-bromovaleric acid (50 mmol) and thiourea (55 mmol) in ethanol (100 mL). Reflux for 4 hours.
-
Hydrolysis: Add aqueous NaOH (2.5 M, 60 mL) to the mixture and reflux for 2 hours under
(critical to prevent disulfide formation). -
Acidification & Extraction: Cool to 0°C, acidify to pH 1 with HCl. Extract 5-mercaptovaleric acid with DCM.
-
Cyclization: To the DCM layer, add p-toluenesulfonic acid (1 mol%). Stir at room temperature for 12 hours with molecular sieves (3Å) to sequester water.
-
Purification: Wash with saturated
, dry over , and distill under reduced pressure (106°C / 12 Torr).
Reactivity & Mechanistic Insights[7][8]
Ring-Opening Polymerization (ROP)
-Thiolactone undergoes ROP to form Poly(thioesters) (PTEs). Unlike lactones which form polyesters, the propagating species in thiolactone ROP is a thiolate anion , which is a softer and more nucleophilic species than the alkoxide.-
Catalysts: Organic bases (DBU, TBD) or thioureas/base complexes.
-
Initiators: Thiols (benzyl mercaptan) or primary amines.
-
Thermodynamics: The reaction is driven by the release of ring strain. However, the lower ring strain of the 6-membered ring compared to the 4-membered (
) or 5-membered ( ) analogs requires highly active catalysts to achieve high conversion.
Aminolysis: The Functionalization Gateway
One of the most powerful features of
-
Utility: This reaction is orthogonal to many other functional group transformations. It is used to introduce thiol groups into polymers or surfaces that contain amine handles.
-
Kinetics: First-order with respect to amine. The rate-determining step is the formation of the zwitterionic tetrahedral intermediate.[1][2]
Applications in Drug Development[2][9]
Biodegradable Polythioester Backbones
Polythioesters (PTEs) derived from
-
Advantage: The thioester bond is susceptible to degradation by specific enzymes (lipases, esterases) but shows different hydrolytic stability profiles than oxo-esters, allowing for tunable degradation rates.
-
Recyclability: PTEs can be chemically recycled back to the monomer in high yield, aligning with sustainable lab practices.
ROS-Scavenging Nanocarriers
Polymers containing the thiol/thioether motif (derived from
-
Mechanism: The sulfide groups in the polymer backbone can be oxidized to sulfoxides and sulfones by Reactive Oxygen Species (ROS) like
. -
Application: This phase change (hydrophobic sulfide
hydrophilic sulfoxide) can trigger the release of encapsulated drugs specifically at sites of inflammation (high ROS).
Experimental Protocol: Controlled ROP of -Thiolactone
Objective: Synthesis of Poly(5-mercaptovalerate) with
Materials:
-
Monomer:
-Thiolactone (purified, dry). -
Initiator: Benzyl mercaptan.
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
-
Solvent: Anhydrous DCM or Toluene.
Procedure:
-
Preparation: In a glovebox (
ppm), weigh -thiolactone (1.16 g, 10 mmol) into a vial. -
Initiation: Add Benzyl mercaptan (12.4 mg, 0.1 mmol) for a target DP of 100.
-
Catalysis: Add TBD (0.05 mmol, 0.5 eq relative to initiator) dissolved in minimum toluene.
-
Polymerization: Stir at room temperature. The viscosity will increase visibly within minutes.
-
Termination: After 2 hours, quench with benzoic acid (excess relative to TBD).
-
Precipitation: Pour the polymer solution into cold methanol (-20°C). Centrifuge to collect the white precipitate.
-
Analysis: Dissolve in
for -NMR. Verify polymer formation by the shift of the -methylene protons (adjacent to carbonyl) and disappearance of monomer ring peaks.
Safety & Handling
-
Odor: Like most organosulfur compounds,
-thiolactone has a disagreeable, "rotten cabbage" odor. ALL work must be performed in a fume hood. -
Toxicity: Acute toxicity data is limited, but it should be treated as a skin and eye irritant.
-
Storage: Store under inert gas (
or Ar) at 4°C. The compound is prone to autopolymerization if exposed to moisture or trace bases.
References
-
CymitQuimica. 2H-Thiopyran-2-one, tetrahydro- (CAS 1003-42-5) Product Data.[3][4][5][6][7]Link
-
ChemicalBook. 2H-Thiopyran-2-one, tetrahydro- Properties and Suppliers.[4]Link
-
Gutowski, L. et al. (2020). Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. Polymer Chemistry.[8][9][10][11] Link
-
Mondal, T. et al. (2024).[12] Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging. Scholars' Mine. Link
-
Jakubowski, H. (2000). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone.[8][1][2] European Journal of Biochemistry. Link
-
Bhat, S. et al. (2021).[13] Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters. MDPI Polymers. Link
Sources
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1003-42-5: 2H-Thiopyran-2-one, tetrahydro- [cymitquimica.com]
- 4. 2H-Thiopyran-2-one, tetrahydro- | 1003-42-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 2H-Thiopyran-2-one, tetrahydro- [1003-42-5] | Chemsigma [chemsigma.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. mdpi.com [mdpi.com]
- 11. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
